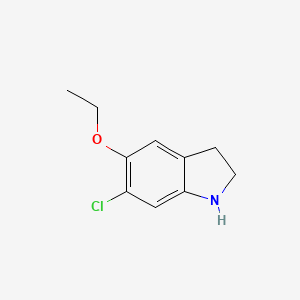
6-chloro-5-ethoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family, a group of compounds known for their significance in pharmaceutical chemistry. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound has a chloro substituent at the 6-position and an ethoxy group at the 5-position on the indole framework.
Synthesis Analysis
The synthesis of related indole compounds has been explored in various studies. For instance, the synthesis of a COX-2 inhibitor with a 6-chloroindole core involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the versatility of indole chemistry . Another study reported the synthesis of chloromethyl-indole carboxylates, which are valuable synthetic intermediates, by eliminating SO2 from ethoxycarbonyl-indole methanesulfonic acids through Fischer-type indolization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using common analytical techniques such as NMR, IR, MS, and X-ray diffraction. A study on tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate demonstrated the determination of the compound's structure using these methods, with the crystal structure data obtained by X-ray diffraction and compared with DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole.
Chemical Reactions Analysis
Indole compounds can undergo various chemical reactions, including substitution, dehydrogenation, and cyclization. For example, the synthesis of pyrrolo[3,2,1-hi]indoles involved dehydrogenation and reduction steps, although attempts to achieve cyclization with certain N-substituted indoles were unsuccessful . This indicates the reactivity of the indole ring and the need for careful optimization of reaction conditions for successful transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as chloro and ethoxy groups can affect the compound's polarity, solubility, and reactivity. While the specific properties of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole are not detailed in the provided papers, the studies on related compounds suggest that techniques like DFT could be used to predict these properties . Additionally, the reactivity of the indole core in various chemical reactions provides insight into the potential behavior of the compound under different conditions .
Scientific Research Applications
Synthesis and Reactivity
Indoles, including variants like 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, are central to numerous synthetic strategies due to their nucleophilic reactivities. The coupling of indole structures with benzhydryl cations in different solvents exemplifies the precise control achievable in indole-based synthesis, facilitating the creation of complex molecular architectures crucial for drug discovery and development (Lakhdar et al., 2006).
Functionalization Techniques
Palladium-catalyzed reactions represent a cornerstone for indole functionalization, offering pathways to a broad spectrum of biologically active compounds. This method's versatility allows for the introduction of diverse functional groups into the indole core, expanding the utility of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole derivatives in synthesizing natural products, pharmaceuticals, and agrochemicals (Cacchi & Fabrizi, 2005).
Chemiluminescence Applications
The study of indole derivatives' chemiluminescence has revealed the influence of substituents on light emission intensity, providing insights into the electronic properties of these compounds. Such investigations are fundamental for developing novel luminescent materials for sensing, imaging, and diagnostic applications (Sugiyama et al., 1967).
Pharmaceutical Research
In pharmaceutical research, the structural manipulation of indole cores, including 6-chloro variants, has led to the discovery of new melatonin receptor agonists and antagonists. These compounds provide a deeper understanding of the melatonin receptor's binding site, paving the way for novel therapeutics in sleep disorders and depression (Faust et al., 2000).
Environmental and Biological Interactions
Indole derivatives, including those structurally related to 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, undergo various metabolic transformations in biological systems. Understanding these processes is crucial for assessing the environmental impact and potential bioaccumulation of indole-based compounds, with implications for drug metabolism and toxicology studies (Gillam et al., 2000).
Future Directions
Mechanism of Action
Target of Action
6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives, including 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, involves binding with high affinity to multiple receptors . This interaction with its targets leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of the action of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole can be inferred from the biological activities of indole derivatives. For example, certain indole derivatives have shown inhibitory activity against influenza A . .
properties
IUPAC Name |
6-chloro-5-ethoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDMFZRBMAUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

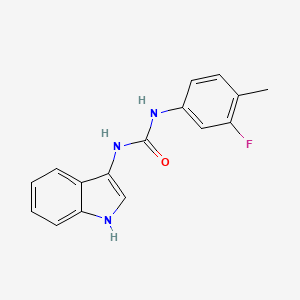
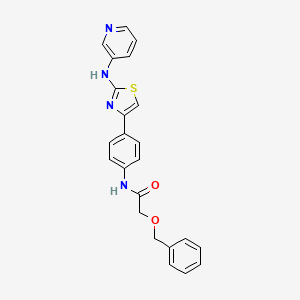


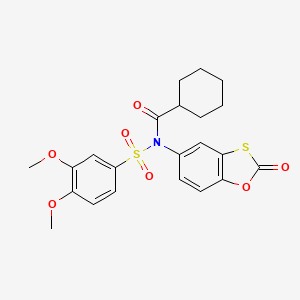
![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)
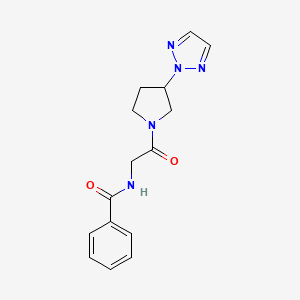
![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)
![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)